molecular formula C10H9N3 B061244 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine CAS No. 180416-34-6

5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine

Cat. No. B061244
M. Wt: 171.2 g/mol
InChI Key: GHCATZPIRFXKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine, also known as DPP, is a heterocyclic compound with a unique structure that has attracted the attention of researchers in recent years. This compound has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine is not fully understood, but it is believed to be related to its ability to interact with DNA and proteins. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has also been reported to interact with the microtubule network, which is involved in cell division.

Biochemical And Physiological Effects

5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been reported to have several biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been shown to induce DNA damage by inhibiting the activity of topoisomerase II, leading to the accumulation of DNA double-strand breaks. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has also been shown to induce cell cycle arrest at the G2/M phase, which is associated with the inhibition of topoisomerase II activity. Finally, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been shown to induce apoptosis, which is a programmed cell death process that is important for the removal of damaged cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine in lab experiments is its unique structure, which allows for the synthesis of complex molecules. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has also been reported to have good solubility in organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of using 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine in lab experiments is its toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine, including the development of new synthetic methods, the exploration of its potential applications in material science, and the investigation of its mechanism of action. One potential direction for the study of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine is the development of new synthetic methods that allow for the synthesis of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine derivatives with improved properties. Another potential direction is the exploration of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine's potential applications in material science, such as its use as a fluorescent dye or a sensitizer in solar cells. Finally, the investigation of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine's mechanism of action is an important area of research that could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine is a heterocyclic compound with a unique structure that has attracted the attention of researchers in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine have been discussed in this paper. The study of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has the potential to lead to the development of new drugs and materials with improved properties, making it an important area of research.

Scientific Research Applications

5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been reported to have anticancer, antimicrobial, and antiviral activities. In organic synthesis, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been used as a building block for the synthesis of complex molecules. In material science, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been used as a fluorescent dye and a sensitizer in solar cells.

properties

CAS RN

180416-34-6

Product Name

5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

IUPAC Name

2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene

InChI

InChI=1S/C10H9N3/c1-4-9-10(11-5-1)13-6-2-3-8(13)7-12-9/h1-6,12H,7H2

InChI Key

GHCATZPIRFXKIS-UHFFFAOYSA-N

SMILES

C1C2=CC=CN2C3=C(N1)C=CC=N3

Canonical SMILES

C1C2=CC=CN2C3=C(N1)C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 8.0 g of 1-(3-nitro-2-pyridinyl)-1H-pyrrole-2-carboxaldehyde in 150 ml of ethyl acetate is added 800 mg of 10% Pd/C. The mixture is shaken in a Parr hydrogenator for 3 hours and then filtered through diatomaceous earth. The filtrate is concentrated under vacuum to give 8.5 g of solid. The solid is purified by chromatography over silica gel with solvent hexane-ethyl acetate (2:1) as solvent to give 2.6 g of product as white crystals, m.p. 92°-94° C. and 1.6 g of pyrido[3,2-a]pyrrolo[1,2-a]pyrazine as tan needles, m.p. 88° C. to 90° C.
Name
1-(3-nitro-2-pyridinyl)-1H-pyrrole-2-carboxaldehyde
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
catalyst
Reaction Step Two

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